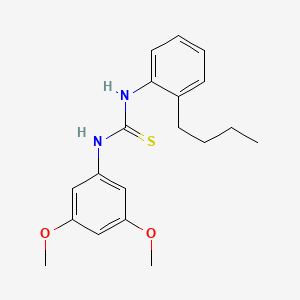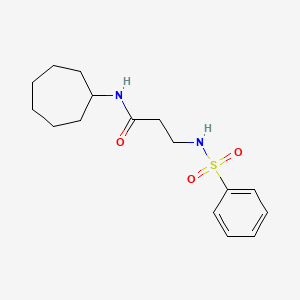![molecular formula C16H23ClN2O B4733109 2-(4-chlorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide](/img/structure/B4733109.png)
2-(4-chlorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide, also known as CPP-109, is a chemical compound that has been extensively researched for its potential therapeutic applications in various neurological disorders. This compound belongs to the class of drugs known as histone deacetylase inhibitors (HDAC inhibitors), which have been shown to have a wide range of biological effects.
Wirkmechanismus
2-(4-chlorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide works by inhibiting the activity of histone deacetylase enzymes, which play a key role in regulating gene expression. By inhibiting these enzymes, 2-(4-chlorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide is thought to increase the expression of certain genes that are involved in the formation of new neural connections, which may help to improve cognitive function and reduce addictive behaviors.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of certain genes that are involved in neural plasticity, which may help to improve cognitive function. It has also been shown to reduce addictive behaviors, possibly by modulating the activity of dopamine receptors in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(4-chlorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide is its ability to selectively inhibit the activity of histone deacetylase enzymes, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of 2-(4-chlorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide is that it can be toxic at high doses, which may limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on 2-(4-chlorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide. One potential area of research is the development of more selective HDAC inhibitors that can target specific types of histone deacetylase enzymes. Another area of research is the development of new therapeutic applications for 2-(4-chlorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide, such as its potential to treat other neurological disorders or its use as a tool for studying gene expression in various biological systems.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been studied for its ability to treat addiction, specifically cocaine and alcohol addiction, as well as its potential to treat various neurological disorders such as Huntington's disease, Parkinson's disease, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-(3-piperidin-1-ylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c17-15-7-5-14(6-8-15)13-16(20)18-9-4-12-19-10-2-1-3-11-19/h5-8H,1-4,9-13H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSXNSDQTMDMTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCNC(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{4-[(ethylamino)sulfonyl]phenyl}-3,5-dimethyl-1-piperidinecarbothioamide](/img/structure/B4733043.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B4733048.png)
![methyl 4,5-dimethyl-2-({[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4733051.png)

![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4733072.png)
![4-[(2,4-dimethylphenyl)sulfonyl]-N,N-dimethyl-1-piperazinesulfonamide](/img/structure/B4733073.png)

![3-chloro-5-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4733088.png)
![2-[5-(2-methoxy-4-nitrophenyl)-2-furyl]-1,3-benzothiazole](/img/structure/B4733094.png)
![N-(5-chloro-2-pyridinyl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4733102.png)
![4-fluoro-N-({1-[3-(methylthio)benzyl]-3-piperidinyl}methyl)benzamide](/img/structure/B4733117.png)
![1-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4733126.png)
![butyl 3-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B4733135.png)